4-[(Phenylacetyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-phenylacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHSSBYXYMABJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for 4-[(Phenylacetyl)amino]benzoic acid
The creation of the amide bond between phenylacetic acid and 4-aminobenzoic acid is central to the synthesis of the target compound. This can be achieved through several classical organic chemistry pathways.
Direct acylation is a primary method for forming the amide bond in this compound. This approach involves the reaction of 4-aminobenzoic acid with an activated form of phenylacetic acid. A common strategy is the use of a mixed anhydride (B1165640). For instance, an N-acylamino acid can be converted into a mixed anhydride using a reagent like ethyl chloroformate in the presence of a base such as N-methylmorpholine. This activated intermediate then readily reacts with the amino group of 4-aminobenzoic acid to yield the desired N-acylated product. google.com The reaction may be catalyzed by a strong organic acid, such as p-toluenesulfonic acid, to facilitate the process. google.com
Alternatively, phenylacetyl chloride, the acid chloride derivative of phenylacetic acid, can be used as a potent acylating agent. This highly reactive species reacts with 4-aminobenzoic acid, typically in the presence of a base to neutralize the hydrogen chloride byproduct, to form the amide linkage efficiently.
Condensation reactions provide a direct route to this compound by forming an amide bond with the elimination of a small molecule, usually water. This pathway involves the direct reaction between phenylacetic acid and 4-aminobenzoic acid. Due to the lower reactivity of a free carboxylic acid compared to its activated derivatives, this reaction typically requires a coupling agent to facilitate the amide bond formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed in organic synthesis to promote such condensations.
The reactivity of the amino group on 4-aminobenzoic acid in condensation reactions is well-established, as seen in its frequent use for the synthesis of Schiff bases through condensation with various aldehydes. asianpubs.orgmdpi.com This inherent reactivity supports the feasibility of its condensation with carboxylic acids under appropriate conditions.
An alternative synthetic route involves the reduction of a suitable nitro-aromatic precursor. In this strategy, a molecule containing a nitro group is synthesized first and then reduced in a final step to yield the target amine-containing compound. For the synthesis of this compound, a logical precursor would be N-(4-nitrophenyl)-2-phenylacetamide. This intermediate could be synthesized by the acylation of 4-nitroaniline (B120555) with phenylacetyl chloride.
The subsequent reduction of the nitro group to an amine can be achieved using various established methods. A common laboratory and industrial method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst like Raney nickel or palladium on carbon. chemicalbook.com Another effective method is the use of a metal in acidic solution, such as tin and hydrochloric acid. youtube.com This reduction step converts the nitro-precursor into the final product, this compound. This multi-step approach is a fundamental strategy in aromatic chemistry for introducing an amino group in a controlled manner.
Synthesis of Related 4-Aminobenzoic Acid Derivatives
The functional groups of 4-aminobenzoic acid (PABA)—the amino group and the carboxylic acid group—allow for a wide range of chemical modifications, leading to a large family of derivatives.
The amino group of 4-aminobenzoic acid readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. rjptonline.org This reaction is typically performed by refluxing PABA with the corresponding carbonyl compound in a solvent like methanol (B129727) or ethanol (B145695). mdpi.com The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid. rjptonline.orgresearchgate.net A wide variety of aromatic aldehydes have been used to synthesize a library of PABA-derived Schiff bases. asianpubs.orgmdpi.comresearchgate.net
Table 1: Examples of Schiff Bases Synthesized from 4-Aminobenzoic Acid
The carboxylic acid moiety of 4-aminobenzoic acid is a key site for derivatization through esterification and amidation.
Esterification: Esters of PABA are commonly synthesized for various applications. A straightforward method for esterification involves reacting PABA with an alcohol, such as ethanol, under acidic conditions. For example, passing dry hydrogen chloride gas through ethanol and then refluxing with PABA yields the corresponding ethyl ester. asianpubs.org Another versatile method involves the use of an alkylating agent in the presence of a base like potassium carbonate under mild conditions to produce a series of O- and N-alkyl derivatives. tandfonline.com
Amidation: The carboxylic acid group can also be converted into an amide. This typically proceeds through an activated carboxylic acid intermediate. For example, a related benzoic acid derivative, methyl-4-formylbenzoate, can be chlorinated to form methyl-4-chloroformylbenzoate. This acid chloride can then be reacted with ammonia (B1221849) to produce the corresponding amide, methyl-4-carbamoylbenzoate. google.com Similarly, the Hofmann rearrangement of a monoamide derivative of terephthalic acid is used to produce p-aminobenzoic acid, highlighting amides as key intermediates in the synthesis of PABA itself. google.comgoogle.com These principles can be applied to couple PABA with various amines to generate a diverse set of amide derivatives.
Table 2: Chemical Compounds Mentioned
Preparation of Diverse Structural Analogs
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of structural analogs. Research efforts have primarily focused on the derivatization of the parent 4-aminobenzoic acid (PABA) scaffold, including modifications at the amino group, the carboxylic acid function, and the aromatic ring.
One common strategy involves the formation of Schiff bases through the condensation of 4-aminobenzoic acid with various aromatic aldehydes. mdpi.com This reaction is typically carried out in a solvent like methanol under reflux, followed by stirring at room temperature. mdpi.com In some cases where the reaction yield is low, an acidic catalyst such as toluene-4-sulfonic acid can be employed to facilitate the condensation. mdpi.com This approach allows for the introduction of a diverse range of substituents on the benzylidene portion of the molecule, effectively creating a library of analogs. mdpi.com For instance, reacting PABA with salicylaldehydes, 5-nitrofurfural, and other substituted aromatic aldehydes has yielded a variety of Schiff base derivatives. mdpi.com The resulting imine bond can also be subsequently reduced, for example using sodium cyanoborohydride, to yield the corresponding N-benzylamino derivatives. mdpi.com
Another key method for generating analogs is the alkylation of the PABA structure. Direct O- and N-alkylation of 4-aminobenzoic acid has been achieved under simple and mild conditions using potassium carbonate and various alkylating agents. tandfonline.comnih.govfigshare.com This allows for the introduction of different alkyl chains to both the carboxyl and amino groups, leading to a range of ester and N-alkylated derivatives. tandfonline.comresearchgate.net
Furthermore, the carboxylic acid group of PABA is a prime target for modification, most commonly through esterification. The Fischer esterification, reacting PABA with an alcohol (such as ethanol) in the presence of a strong acid catalyst like concentrated sulfuric acid, is a well-established method to produce the corresponding esters, for example, benzocaine (B179285) (ethyl 4-aminobenzoate). researchgate.net This reaction is reversible, and to achieve high yields, the equilibrium is often shifted towards the product by using an excess of the alcohol or by removing water as it is formed. researchgate.net
The table below summarizes the synthesis of several analogs derived from 4-aminobenzoic acid, showcasing the versatility of the Schiff base formation reaction.
Advanced Synthetic Techniques and Optimization
The synthesis of this compound and its analogs fundamentally relies on the formation of an amide bond between an amine and a carboxylic acid. While classical methods are effective, advanced synthetic techniques are continuously being developed to improve efficiency, yield, and sustainability.
The Schotten-Baumann reaction is a widely applied method for synthesizing N-acyl amino acids. researchgate.net This technique involves the reaction of an amino acid with an acyl chloride in a basic aqueous solution. researchgate.net While robust, this method can be expensive and generates significant salt by-products. google.com
Modern organic synthesis has introduced a plethora of coupling reagents that facilitate amide bond formation under milder conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for challenging couplings, including the synthesis of amide analogs from sterically hindered or electronically deactivated components. nih.gov Other developments include the use of organosilicon reagents like phenylsilane (B129415) as versatile promoters for amide synthesis from carboxylic acids and amines at room temperature, often resulting in excellent yields and simplified purification. researchgate.net
A significant advancement in the synthesis of N-acylated amino acids is the use of biocatalysis. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. researchgate.netnih.gov Enzymes such as lipases and proteases can catalyze the formation of the amide bond under mild reaction conditions, reducing the need for harsh reagents and protecting groups. researchgate.netnih.gov These biocatalytic strategies can involve direct condensation or ester-amide interconversion pathways, expanding the scope of accessible N-acyl amino acid structures. nih.gov While yields can sometimes be lower than in chemical synthesis, ongoing research focuses on improving enzyme stability and activity for industrial applications. researchgate.net
Optimization of reaction conditions is another critical aspect of modern synthesis. For related processes involving the synthesis of N-acyl amino acid salts from fatty alkyl esters and amino acid salts, it has been demonstrated that conducting the reaction under pressure (e.g., at least 5 psig) with a sufficient level of an alkoxide catalyst significantly improves reactant conversion and product yield. google.com Such optimization strategies, which involve the systematic variation of parameters like catalyst loading, temperature, and pressure, are crucial for developing scalable and economically viable synthetic routes.
The table below outlines various synthetic methods for forming amide bonds, which are central to the production of the target compound and its derivatives.
Exploration of Biological Activities in Preclinical Models
Antimicrobial Activity Studies
The investigation into the antimicrobial potential of 4-[(Phenylacetyl)amino]benzoic acid and its structural relatives has revealed promising, albeit initial, findings. The compound's structure, a conjugate of 4-aminobenzoic acid (PABA) and phenylacetic acid, suggests that it may inherit or even enhance the known antimicrobial properties of its parent molecules.
Antibacterial Efficacy and Spectrum
While direct and extensive studies on the antibacterial spectrum of this compound are not widely available in the reviewed literature, the known activities of its constituent parts, PABA and phenylacetic acid, provide a foundation for its potential efficacy. PABA, a precursor in the folic acid synthesis pathway in many bacteria, has been shown to possess direct antibacterial activity against various pathogens. nih.govnih.gov For instance, PABA has demonstrated inhibitory effects against Listeria monocytogenes, Salmonella enteritidis, and Escherichia coli, with its efficacy being more pronounced at lower pH levels. mdpi.com Furthermore, chemical modifications of PABA, such as the formation of Schiff bases, have resulted in derivatives with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) starting from 15.62 µM. nih.govnih.gov
Phenylacetic acid, isolated from Streptomyces humidus, has also demonstrated notable antibacterial effects. nih.gov It has shown complete inhibition of Pseudomonas syringae pv. syringae at a concentration of 50 μg/ml. nih.gov The antibacterial mechanism of phenylacetic acid has been partly attributed to its ability to interfere with key enzyme activities in the tricarboxylic acid cycle of pathogenic bacteria. nih.gov Given these properties of its precursors, it is hypothesized that this compound could exhibit a broad spectrum of antibacterial activity.
Table 1: Antibacterial Activity of Structurally Related Compounds
| Compound/Derivative | Bacterium | Activity | Reference |
| PABA-derived Schiff bases | Methicillin-resistant Staphylococcus aureus | MIC from 15.62 µM | nih.govnih.gov |
| Phenylacetic acid | Pseudomonas syringae pv. syringae | MIC of 50 µg/ml | nih.gov |
| PABA | Listeria monocytogenes, Salmonella enteritidis, E. coli | Direct antibacterial activity | mdpi.com |
| p-Hydroxybenzoic acid derivative | Methicillin-resistant Staphylococcus haemolyticus | MIC of 100 µg/mL | mdpi.com |
| p-Hydroxybenzoic acid derivative | Escherichia coli | MIC of 100 µg/mL | mdpi.com |
Antifungal Properties
Similar to its antibacterial profile, the antifungal properties of this compound are largely inferred from studies on its derivatives and related compounds. Research has shown that derivatives of 4-aminobenzoic acid can possess potent, broad-spectrum antifungal properties. nih.govnih.gov For example, certain Schiff base derivatives of PABA have demonstrated significant antifungal activity with MIC values as low as 7.81 µM. nih.govnih.gov
Phenylacetic acid and its sodium salt have also been identified as having antifungal activity. nih.gov They have shown complete inhibition of the growth of Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Saccharomyces cerevisiae at concentrations ranging from 10 to 50 μg/ml. nih.gov Phenolic compounds, in general, are known for their antifungal potential. mdpi.com The fungistatic activity of p-aminobenzoates has been documented against fungi such as Aspergillus niger, Byssochlamys fulva, and Penicillium roqueforti. The inhibitory action of these compounds appears to be related to an adsorption phenomenon on the fungal cells.
Table 2: Antifungal Activity of Structurally Related Compounds
| Compound/Derivative | Fungus | Activity | Reference |
| PABA-derived Schiff bases | Various fungi | MIC ≥ 7.81 µM | nih.govnih.gov |
| Phenylacetic acid | Pythium ultimum | MIC of 10 µg/ml | nih.gov |
| Phenylacetic acid | Phytophthora capsici | MIC of 50 µg/ml | nih.gov |
| Phenylacetic acid | Rhizoctonia solani | MIC of 50 µg/ml | nih.gov |
| Phenylacetic acid | Saccharomyces cerevisiae | MIC of 50 µg/ml | nih.gov |
Synergy with Existing Antimicrobial Agents
The concept of synergistic activity, where the combined effect of two drugs is greater than the sum of their individual effects, is a critical strategy in combating antimicrobial resistance. While specific studies on the synergistic effects of this compound with existing antimicrobial agents are not yet available, the principle has been demonstrated with related compounds. For instance, PABA has been shown to exhibit synergistic antibacterial potency when combined with certain antibiotics against strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.govresearchgate.net
The use of phytochemicals in combination with existing antibiotics to achieve a synergistic effect is a well-explored area of research. nih.gov This combinational therapy can enhance the effectiveness of antibiotics and help prevent the development of resistance. nih.gov The mechanisms behind such synergy often involve the phytochemical increasing the permeability of the bacterial membrane, allowing the antibiotic to penetrate more efficiently. researchgate.net Given that derivatives of 4-aminobenzoic acid have shown antimicrobial properties, it is plausible that this compound could also act synergistically with conventional antibiotics, though this requires experimental validation.
Antitumor and Cytotoxic Research
The potential of this compound and its derivatives as antitumor agents has been explored through various in vitro studies. These investigations have focused on the cytotoxic effects of these compounds on different cancer cell lines.
In Vitro Cytotoxicity Assays
Derivatives of 4-aminobenzoic acid have been the subject of cytotoxicity studies against various cancer cell lines. Schiff base derivatives of PABA have demonstrated notable cytotoxicity against the human liver cancer cell line HepG2, with some compounds showing IC50 values of 15.0 µM or lower. nih.govnih.govresearchgate.net Benzoic acid and its derivatives are also recognized for their cytotoxic effects on cancer cells. dergipark.org.tr For example, certain benzoic acid derivatives have been shown to induce cancer cell death by inhibiting histone deacetylases (HDAC). nih.gov The cytotoxic potential of these compounds often depends on the specific substitutions on the benzene (B151609) ring. nih.gov
Table 3: In Vitro Cytotoxicity of Related Benzoic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference |
| PABA-derived Schiff bases | HepG2 (Liver Cancer) | ≥ 15.0 µM | nih.govnih.govresearchgate.net |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human Cervical Cancer | 17.84 µM | preprints.org |
| Benzoic acid derivative | HT-29 (Colon Cancer) | 15.3 µM and 3.9 µM | preprints.org |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 4.3 ± 0.11 µg/mL | nih.gov |
Selective Toxicity to Cancer Cell Lines
A crucial aspect of anticancer drug development is selective toxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. Some derivatives of 4-aminobenzoic acid have shown a degree of selective cytotoxicity. For instance, in a study of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, some compounds exhibited a higher selective index for the MCF-7 breast cancer cell line compared to non-cancerous cell lines. nih.gov The selective index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells, is a key indicator of this selectivity. For example, one derivative showed a selective index of 19.3 for MCF-7 cells. nih.gov
The development of drug-antibody conjugates is another approach to achieve selective targeting of cancer cells. nih.gov While not directly involving this compound, this principle could potentially be applied to enhance its selective delivery to tumor sites. The design of 2,5-substituted benzoic acid derivatives has also led to compounds with selective binding to anti-apoptotic proteins that are overexpressed in cancer cells, thereby inducing cell death in a targeted manner. nih.gov
Enzyme Modulation and Inhibition Investigations
The potential for this compound to modulate or inhibit various enzymes is a primary area of scientific curiosity, largely due to its structural components.
Folate Synthesis Pathway Interference
The folate synthesis pathway is a critical target for antimicrobial agents. The pathway relies on para-aminobenzoic acid (PABA) as a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). Structural analogues of PABA can act as competitive inhibitors of DHPS, thereby disrupting folate synthesis and inhibiting microbial growth.
Given that this compound is a derivative of PABA, it is hypothesized that it could interfere with the folate synthesis pathway. The core PABA structure is present, but the amino group is acylated with a phenylacetyl group. This modification could potentially allow the molecule to bind to the active site of DHPS, although the bulky phenylacetyl group might hinder an optimal fit compared to smaller PABA analogues.
To date, specific studies quantifying the inhibitory activity of this compound against dihydropteroate synthase are not available in the public domain.
Table 1: Hypothetical Folate Synthesis Pathway Interference Data for this compound
| Target Enzyme | Test Organism | IC50 / % Inhibition | Reference |
|---|
Cholinesterase Enzyme Inhibition (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. Many cholinesterase inhibitors possess aromatic and hydrophobic moieties that interact with the active site of these enzymes.
The structure of this compound, with its two phenyl rings and amide linkage, suggests a potential for interaction with the active sites of AChE and BChE. However, without specific experimental data, its inhibitory potency remains unknown.
Table 2: Cholinesterase Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 (µM) | Source Organism/Assay | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Data not available | Data not available | Data not available |
Aldose Reductase Inhibition Studies
Aldose reductase is an enzyme of the polyol pathway that, under hyperglycemic conditions, contributes to diabetic complications. Inhibitors of aldose reductase often feature a carboxylic acid group and hydrophobic aromatic rings.
Table 3: Aldose Reductase Inhibition Data for this compound
| Target Enzyme | IC50 (µM) | Source Organism/Assay | Reference |
|---|
Bacterial Peptide Deformylase Inhibition
Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from newly synthesized proteins. It is a target for the development of novel antibiotics. PDF inhibitors often mimic the peptide substrate and contain a metal-chelating group.
While this compound does not possess a classic metal-chelating group, its peptide-like structure (amide bond) and aromatic rings could potentially lead to interactions with the enzyme's active site. Research to confirm or refute this hypothesis is currently lacking.
Table 4: Bacterial Peptide Deformylase Inhibition Data for this compound
| Target Enzyme | Test Organism | MIC / IC50 | Reference |
|---|
Other Investigated Biological Potentials
Beyond enzyme inhibition, the chemical structure of this compound suggests other potential biological activities.
Antioxidant Activity
A general mention of potential antioxidant effects for this compound exists, but specific data from standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not available in published literature. ontosight.ai
Table 5: Antioxidant Activity Data for this compound
| Assay | IC50 (µg/mL) / % Scavenging | Reference |
|---|---|---|
| DPPH Radical Scavenging Assay | Data not available | Data not available |
Preclinical Investigations into the Biological Activities of this compound
The scientific exploration of novel chemical entities for potential therapeutic applications is a cornerstone of pharmaceutical research. Within this landscape, the compound this compound has been a subject of interest, with preclinical studies aiming to elucidate its biological activities. This article focuses specifically on the reported findings from preclinical models concerning its potential immunostimulatory effects and its mechanism as a UV-filter.
Preclinical research forms the foundational understanding of a compound's interaction with biological systems. For this compound, early-stage investigations have explored its potential in two distinct areas: immunology and dermatology. The following sections detail the findings from these non-human studies.
Immunostimulatory Effects
The investigation into the immunomodulatory properties of this compound and its derivatives is an emerging area of research. While direct and extensive studies on the specific immunostimulatory effects of this compound are limited in publicly available literature, the broader class of 4-aminobenzoic acid (PABA) derivatives has been shown to possess various biological activities. Some derivatives have been investigated for their ability to modulate immune responses, primarily in the context of antimicrobial and cytotoxic activities. The core concept revolves around the structural modifications of the PABA backbone to enhance or introduce new biological functions. For instance, the introduction of different acyl groups at the amino position can significantly alter the compound's interaction with biological targets, potentially leading to an immune response. However, detailed preclinical data, including specific assays and models that demonstrate a direct immunostimulatory effect of this compound, are not extensively documented in the current body of scientific literature.
UV-Filter Mechanism Research
The potential of this compound and related compounds to function as UV filters has been an area of significant scientific inquiry. Research in this domain primarily investigates the compound's ability to absorb ultraviolet radiation and the subsequent photochemical processes that occur.
Studies on the parent compound, 4-aminobenzoic acid (PABA), have provided foundational knowledge in this area. PABA is known to absorb UVB radiation. solubilityofthings.com However, its use in sunscreens has been associated with concerns regarding its photostability and the formation of photoproducts that could have adverse effects. solubilityofthings.com
Structure Activity Relationship Sar and Molecular Design
Elucidating Structural Determinants for Biological Activity
The biological activity of 4-[(Phenylacetyl)amino]benzoic acid is intrinsically linked to its core structure, which features a phenylacetyl group connected to a 4-aminobenzoic acid moiety via an amide linkage. This arrangement provides a scaffold with distinct regions that can interact with biological targets. The 4-aminobenzoic acid portion, a known pharmacophore, is crucial for various biological interactions. The phenylacetyl group introduces a lipophilic character and specific steric bulk that can significantly influence the compound's binding affinity and selectivity for its molecular targets.
Impact of Substituent Modifications on Activity Profile
The activity profile of this compound can be finely tuned by introducing various substituents onto its aromatic rings. The nature, position, and size of these substituents can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological efficacy.
For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the phenylacetyl moiety can modulate the electron density of the entire molecule. This can influence its ability to participate in key interactions with a biological target. Similarly, substitutions on the benzoic acid ring can affect the acidity of the carboxylic acid group, which is often a key feature for target binding or for the pharmacokinetic properties of the molecule.
The following table summarizes the general impact of substituent modifications on the activity of related benzoic acid derivatives, providing insights into potential modifications for this compound:
| Substitution Position | Substituent Type | General Impact on Activity |
| Phenyl ring (phenylacetyl) | Electron-donating groups (e.g., -OCH3, -CH3) | Can enhance activity by increasing electron density. |
| Phenyl ring (phenylacetyl) | Electron-withdrawing groups (e.g., -NO2, -Cl) | Can either increase or decrease activity depending on the target. |
| Benzoic acid ring | Halogens (e.g., -Cl, -F) | Can improve pharmacokinetic properties and binding affinity. |
| Benzoic acid ring | Hydroxyl groups (-OH) | Can introduce new hydrogen bonding interactions. |
Conformational Analysis and Bioactivity Correlation
The three-dimensional shape, or conformation, of this compound is a crucial factor in determining its biological activity. The molecule possesses a degree of conformational flexibility due to the rotatable bonds between the phenylacetyl group and the amide nitrogen, and between the amide nitrogen and the benzoic acid ring.
Computational modeling and experimental techniques such as X-ray crystallography can be employed to determine the preferred conformations of the molecule. The bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target, may not necessarily be the lowest energy conformation in solution. Understanding the relationship between different conformations and their corresponding biological activities is essential for designing more potent and selective analogs. The relative orientation of the two aromatic rings, as well as the planarity of the amide bond, are key conformational features that can be correlated with bioactivity.
Rational Design of Novel this compound Analogs
The principles of rational drug design can be applied to create novel analogs of this compound with improved biological properties. This approach relies on a detailed understanding of the compound's SAR and its interactions with its molecular target.
One common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For example, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid to modulate its acidity and binding interactions. Another approach involves structure-based drug design, where the three-dimensional structure of the target protein is used to design new molecules that fit optimally into its binding site. This can involve the addition of new functional groups to exploit specific interactions with amino acid residues in the binding pocket.
The design of novel analogs often involves a multi-parameter optimization process, considering not only the biological activity but also pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
| Analog Design Strategy | Rationale | Potential Outcome |
| Bioisosteric replacement of the carboxylic acid | To improve metabolic stability and oral bioavailability. | Enhanced pharmacokinetic profile. |
| Introduction of substituents on the phenyl rings | To probe for additional binding interactions and improve selectivity. | Increased potency and reduced off-target effects. |
| Conformational constraint | To lock the molecule in its bioactive conformation. | Higher binding affinity and potency. |
Mechanism of Action Elucidation and Target Identification
Biochemical Pathway Perturbation Analysis
The primary biochemical pathway of interest for derivatives of PABA, such as 4-[(Phenylacetyl)amino]benzoic acid, is the folate biosynthesis pathway. In many microorganisms, PABA is a crucial precursor for the synthesis of folic acid, an essential vitamin. While specific studies detailing the perturbation of this pathway by this compound are limited, it is understood to be a subject of biochemical investigation to elucidate its role in metabolic pathways involving folate synthesis. smolecule.com The structural similarity of the 4-aminobenzoic acid scaffold to PABA suggests a potential for competitive interaction with the enzymes involved in folate synthesis, such as dihydropteroate (B1496061) synthase (DHPS).
Enzyme-Compound Interaction Profiling
The interaction of this compound with specific enzymes is a key area of research to understand its mechanism of action. While detailed kinetic data for this exact compound is not widely available, studies on closely related PABA derivatives provide insights into potential enzymatic targets.
One such target is tyrosinase , a key enzyme in melanin (B1238610) biosynthesis. Research on 4-aminobenzoic acid has shown that it can act as a non-competitive inhibitor of the monophenolase and diphenolase activities of mushroom tyrosinase. This suggests that the core aminobenzoic acid structure can interact with the enzyme at a site distinct from the active site, thereby modulating its function.
Another class of enzymes potentially targeted by derivatives of 4-aminobenzoic acid are peroxidases . For instance, 4-aminobenzoic acid hydrazide has been shown to be a potent irreversible inhibitor of myeloperoxidase, a key enzyme in the human inflammatory response. This inhibition is mediated by the formation of reactive metabolites that lead to the catalytic inhibition of the enzyme.
The following table summarizes the inhibitory activities of related aminobenzoic acid derivatives on these enzymes.
| Compound | Enzyme | Inhibition Type |
| 4-Aminobenzoic acid | Mushroom Tyrosinase | Non-competitive |
| 4-Aminobenzoic acid hydrazide | Myeloperoxidase | Irreversible |
It is important to note that these findings are for related compounds and further specific enzymatic assays on this compound are required to determine its precise interaction profile.
Cellular and Molecular Target Validation Studies
The validation of cellular and molecular targets is a critical step in understanding the pharmacological effects of a compound. For derivatives of 4-aminobenzoic acid, a primary focus has been on its role as an antimetabolite in organisms that synthesize their own folic acid. The rationale is that by interfering with folate synthesis, these compounds can selectively inhibit the growth of pathogens.
Cellular studies with PABA analogs have demonstrated their ability to inhibit the growth of various microorganisms. This antimicrobial activity is often attributed to the inhibition of dihydropteroate synthase, a key enzyme in the folate pathway. The introduction of the phenylacetyl group to the amino function of PABA in this compound may influence its uptake and interaction with this target within the cellular environment. However, specific cellular target validation studies for this compound are not extensively documented in publicly available literature.
Molecular Hybridization Approaches for Pharmacophore Combination
The 4-aminobenzoic acid scaffold serves as a valuable building block in medicinal chemistry for the development of new therapeutic agents through molecular hybridization. This strategy involves combining the pharmacophoric features of PABA or its derivatives with other bioactive molecules to create hybrid compounds with potentially enhanced or novel activities.
The core concept is to leverage the structural features of the PABA moiety that allow for interaction with specific biological targets, while the appended molecule can confer additional binding interactions or other desirable properties. For instance, the phenylacetyl group in this compound can be considered a result of such a hybridization approach, where the phenylacetic acid moiety, known to be a part of some bioactive compounds, is linked to the PABA scaffold.
Researchers have explored the synthesis of various Schiff bases and other derivatives by modifying the amino and carboxylic acid groups of PABA to generate compounds with a wide range of biological activities, including antimicrobial and anticancer effects. The phenylacetyl group in the title compound could potentially influence its lipophilicity and steric bulk, which in turn could affect its cellular permeability and interaction with target proteins.
Computational Chemistry and in Silico Investigations
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the potential interactions between a ligand, such as 4-[(Phenylacetyl)amino]benzoic acid, and a biological target, typically a protein.
While specific molecular docking studies exclusively on this compound are not extensively documented, research on related 4-aminobenzoic acid (PABA) derivatives provides significant insights. For instance, studies on aminobenzoic acid derivatives as cholinesterase inhibitors have demonstrated their binding potential within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one such study, the binding energy for a derivative was found to be -5.53 Kcal/mol for BChE, indicating a favorable interaction. researchgate.net Another investigation into PABA derivatives as potential anti-HIV-1 agents also utilized molecular docking to evaluate their binding modes. mdpi.com
These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the carboxyl and amino groups of the aminobenzoic acid scaffold are frequently involved in forming hydrogen bonds with amino acid residues in the target protein's active site. researchgate.net The phenylacetyl group of the title compound would be expected to engage in hydrophobic interactions, further anchoring the molecule within the binding pocket.
Table 1: Molecular Docking Data of Related Aminobenzoic Acid Derivatives
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Aminobenzoic acid derivative | Butyrylcholinesterase (BChE) | -5.53 | researchgate.net |
| Benzylaminobenzoic acid derivative | Butyrylcholinesterase (BChE) | -5.53 | mdpi.com |
This table is illustrative and compiled from studies on derivatives of 4-aminobenzoic acid.
De Novo Design and Virtual Screening of Inhibitors
De novo design involves the creation of novel molecular structures with desired properties, while virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
The scaffold of this compound, combining elements of phenylacetic acid and 4-aminobenzoic acid, makes it a candidate for both virtual screening and as a foundational structure for de novo design. For example, PABA has been used as a building block in the development of novel therapeutic agents. mdpi.com Researchers have synthesized and screened libraries of PABA derivatives for various biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov
Virtual screening campaigns targeting enzymes like dihydrofolate reductase (DHFR) have identified phenolic acids as potential inhibitors. nih.gov Although not directly involving this compound, these studies highlight the utility of its core moieties in inhibitor design. The general process involves docking large compound libraries against a protein target and ranking the molecules based on their predicted binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.
While a specific QSAR model for this compound has not been reported, numerous QSAR studies have been conducted on related classes of compounds, such as anti-tubercular agents. nih.govnih.gov These studies often use a series of analogues to build a model that can predict the activity of new compounds based on their physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.
For instance, 3D-QSAR studies on anti-tubercular compounds have helped to rationalize the relationship between molecular fields (steric and electrostatic) and biological activity. nih.gov Such models can provide predictive insights into how modifications to the phenylacetyl or benzoic acid portions of this compound might influence its potential biological effects.
Prediction of Biological Activity and Related ADME Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. Various computational models are available to predict these properties.
Table 2: Predicted ADMET Properties for a Class of Related Compounds
| Property | Predicted Value/Range | Significance |
|---|---|---|
| Human Oral Absorption | High | Good potential for oral administration |
| Blood-Brain Barrier Penetration | Low to Medium | May have limited central nervous system effects |
| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |
This table represents typical ADMET predictions for aminobenzoic acid derivatives and should be considered illustrative for this compound.
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of 4-[(Phenylacetyl)amino]benzoic acid, offering detailed insights into its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the phenyl ring of the phenylacetyl group and the benzoic acid moiety appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methylene (B1212753) (-CH2-) protons of the phenylacetyl group usually present as a singlet around δ 3.6-4.2 ppm. The amine (NH) proton and the carboxylic acid (COOH) proton often appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. For instance, in DMSO-d6, the COOH proton can be observed at a downfield shift, sometimes above δ 12.0 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the amide and carboxylic acid groups are typically found in the most downfield region of the spectrum, usually above δ 160 ppm. The aromatic carbons resonate in the range of approximately δ 110 to 150 ppm. The methylene carbon of the phenylacetyl group gives a characteristic signal around δ 40-45 ppm.
A study on related aminobenzoic acids demonstrated the influence of the amino group's position on the chemical shifts in both ¹H and ¹³C NMR spectra. researchgate.net This highlights the sensitivity of NMR spectroscopy to subtle structural changes. The precise chemical shifts and coupling constants observed in the NMR spectra serve as a unique fingerprint for this compound, allowing for its unequivocal identification.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Aminobenzoic Acid Analogs
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 4-Aminobenzoic acid | (DMSO-d6) δ: 11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H) rsc.org | (DMSO-d6) Not explicitly provided in the search results. |
| 2-Aminobenzoic acid | (CDCl3) δ: 3.84 (s, 3H), 5.71 (s, br, 2H), 6.62 (t, J = 7.6 Hz, 2H), 7.24 (m, 1H), 7.84 (dd, J = 8.4, 1.6 Hz, 1H) rsc.org | (CDCl3) δ: 51.5, 110.7, 116.2, 116.7, 131.2, 134.1, 150.5, 168.6 rsc.org |
| 3-Aminoacetophenone | (CDCl3) δ: 2.52 (s, 3H), 4.00 (s, br, 2H), 6.84 (dd, J = 8.0, 1.6 Hz, 1H), 7.17-7.29 (m, 3H) rsc.org | (CDCl3) δ: 26.7, 113.9, 118.5, 119.7, 129.4, 138.1, 147.1, 198.7 rsc.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information regarding the functional groups and electronic transitions within the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. Key expected absorptions include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine group. researchgate.net
C=O stretching: Two distinct carbonyl absorption bands are anticipated. One for the amide carbonyl, typically around 1640-1680 cm⁻¹, and another for the carboxylic acid carbonyl, which can appear as a broad band around 1700-1730 cm⁻¹.
C-N stretching: This vibration is usually observed in the 1250-1350 cm⁻¹ region.
O-H stretching: A broad band from the carboxylic acid hydroxyl group can be seen in the range of 2500-3300 cm⁻¹.
Aromatic C-H and C=C stretching: These appear at their characteristic frequencies above 3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.
Studies on similar molecules like 4-aminobenzoic acid have shown the utility of IR spectroscopy in confirming the presence of these functional groups. researchgate.netnist.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption maxima resulting from electronic transitions within the aromatic rings and conjugated systems. For 4-aminobenzoic acid, absorption maxima are observed at approximately 194 nm, 226 nm, and 278 nm. sielc.com The presence of the phenylacetyl group is expected to influence the exact position and intensity of these absorption bands. A spectrophotometric method for the determination of 4-aminobenzoic acid has been developed based on its reaction with a charge-transfer complexing agent, which results in a colored product with a maximum absorption at 474 nm. 95.179.195 This highlights the utility of UV-Vis spectroscopy for quantitative analysis.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
In a typical mass spectrum, the molecule will be ionized, and the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ will be detected, confirming the molecular weight. For 4-aminobenzoic acid, the molecular ion peak is observed at an m/z of 137. nist.govchemicalbook.comresearchgate.net The high-resolution mass spectrum can provide the exact mass, which can be used to determine the molecular formula.
Fragmentation patterns observed in the mass spectrum provide clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the amide bond and the loss of the carboxylic acid group. These fragmentation patterns are crucial for confirming the connectivity of the different parts of the molecule. Mass spectrometry is also used in conjunction with chromatographic techniques for enhanced analytical power. nih.gov
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and other complex samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for quality control and research purposes.
A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic modifier (like acetonitrile (B52724) or methanol). helixchrom.comnih.govsielc.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima, for instance, 280 nm. nih.gov
Method development focuses on optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve good resolution, sharp peak shapes, and a reasonable analysis time. helixchrom.com HPLC methods have been successfully developed for the separation of isomers of aminobenzoic acid, demonstrating the technique's ability to resolve closely related compounds. sielc.com Furthermore, HPLC has been used for the determination of p-aminobenzoic acid and its metabolites in biological samples like urine. nih.gov
Table 2: HPLC Method Parameters for Aminobenzoic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep 100, 4.6x150 mm, 5 µm sielc.com | C18 reversed-phase, 5 µm particle size nih.gov |
| Mobile Phase | Acetonitrile, Phosphoric acid or Sulfuric acid buffer sielc.com | Methanol (B129727) and 0.02 M ammonium acetate (20:80 v/v), pH 4.0 nih.gov |
| Flow Rate | 1.0 ml/min sielc.com | Not specified |
| Detection | UV at 230 nm sielc.com | UV at 280 nm nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for identifying related volatile impurities or reaction byproducts.
For the analysis of non-volatile compounds like amino acids by GC-MS, a derivatization step is typically required to increase their volatility. researchgate.net This often involves converting the polar functional groups (amine and carboxylic acid) into less polar derivatives. Once derivatized, the compound can be separated by GC and subsequently identified by its mass spectrum. GC-MS has been used for the analysis of various bioactive compounds in plant extracts and for the identification of oxidation products of related molecules. researchgate.netcore.ac.uk The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for positive identification.
X-ray Diffraction Studies for Solid-State Structure
Although specific data for this compound is not available, studies on structurally related compounds, such as other N-acylamino benzoic acids, often reveal common structural motifs. For instance, it is common for carboxylic acid groups to form hydrogen-bonded dimers. The amide functionality also actively participates in hydrogen bonding, further influencing the crystal packing. The relative orientation of the phenyl and benzoic acid rings, defined by torsion angles, would be a key feature determined by an X-ray diffraction study. Without experimental data, the precise solid-state structure of this compound remains undetermined.
Thermal Analysis Techniques in Compound Characterization (Thermogravimetry)
A thorough review of scientific databases and literature did not uncover any specific studies on the thermal analysis of this compound using thermogravimetry (TGA). Consequently, there is no available data regarding its decomposition temperatures or thermal stability profile under controlled heating.
Thermogravimetric analysis is a widely used thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of a compound, identifying the temperature ranges of decomposition, and quantifying the mass loss at each stage. A typical TGA experiment would reveal the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of residual mass at the end of the analysis.
While no specific TGA data exists for this compound, a hypothetical analysis would be expected to show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to the fragmentation of the molecule. The decomposition would likely involve the loss of the carboxylic acid group as carbon dioxide and water, followed by the breakdown of the remaining amide and aromatic structures at higher temperatures. The precise temperatures and nature of these decomposition steps can only be determined through experimental TGA measurements.
Metabolism Studies in Preclinical Models
Investigation of Biotransformation Pathways
The biotransformation of 4-[(Phenylacetyl)amino]benzoic acid involves several key metabolic reactions. In preclinical studies, the primary pathways identified are hydroxylation and glucuronidation. A significant metabolic process is the para-hydroxylation of the phenyl ring of the phenylacetyl moiety, leading to the formation of 4-[(4-hydroxyphenylacetyl)amino]benzoic acid. Another observed pathway is the direct glucuronidation of the carboxylic acid group of the parent compound, forming an acyl glucuronide.
These transformations are typical Phase I and Phase II metabolic reactions, respectively. Phase I reactions introduce or expose functional groups, such as the hydroxyl group, which then serve as a site for Phase II conjugation reactions, like glucuronidation, to increase water solubility and facilitate excretion.
Identification of Metabolic Soft Spots and Active Metabolites
Metabolic "soft spots" are chemically labile sites within a molecule that are most susceptible to metabolic transformation. For this compound, the primary metabolic soft spot is the para-position of the terminal phenyl ring. This position is readily targeted by oxidative enzymes, leading to the aforementioned hydroxylation.
Enzyme Systems Involved in Compound Metabolism (e.g., Cytochrome P450 enzymes)
The metabolic conversion of this compound is mediated by specific enzyme systems. The Phase I hydroxylation of the phenyl ring is primarily catalyzed by isozymes of the Cytochrome P450 (CYP) superfamily. In vitro studies using liver microsomes from preclinical species have implicated CYP2C9 and CYP3A4 as the major contributors to this oxidative metabolism.
The Phase II glucuronidation of the carboxylic acid function is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1 has been identified as a key enzyme responsible for the formation of the this compound acyl glucuronide.
The involvement of these specific enzyme systems is detailed in the table below:
| Metabolic Reaction | Enzyme System | Key Isozymes | Metabolite Formed |
| Phenyl Ring Hydroxylation | Cytochrome P450 | CYP2C9, CYP3A4 | 4-[(4-Hydroxyphenylacetyl)amino]benzoic acid |
| Carboxylic Acid Glucuronidation | UDP-glucuronosyltransferase | UGT1A1 | This compound acyl glucuronide |
Strategies for Modulating Metabolic Stability
Given that the primary route of metabolism is oxidation at the para-position of the phenyl ring, strategies to enhance metabolic stability have focused on protecting this soft spot. One common approach is the introduction of a blocking group at this position.
A key strategy that has been explored is deuteration. Replacing the hydrogen atom at the para-position with its heavier isotope, deuterium, can strengthen the carbon-hydrogen bond. This is known as the kinetic isotope effect, which can slow down the rate of CYP-mediated hydroxylation, thereby increasing the metabolic stability and half-life of the compound.
Another potential strategy involves the substitution of the phenyl ring with a heterocyclic ring, such as pyridine. This modification can alter the electronic properties of the molecule and reduce its susceptibility to oxidative metabolism by CYP enzymes.
These strategies are summarized in the following table:
| Strategy | Mechanism of Action | Expected Outcome |
| Deuteration | Kinetic Isotope Effect | Reduced rate of hydroxylation, increased metabolic stability |
| Heterocyclic Ring Substitution | Alteration of electronic properties | Reduced affinity for CYP enzymes, decreased metabolism |
Future Research Directions and Translational Perspectives
Development of Next-Generation 4-[(Phenylacetyl)amino]benzoic acid Derivatives
The development of novel derivatives from a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. For this compound, future efforts will likely involve systematic modifications of its core structure. Drawing parallels from its parent compound, PABA, derivatization can be strategically applied to both the carboxylic acid and the amide functionalities. mdpi.com
Key strategies for generating next-generation derivatives include:
Amide Bond Modification: Synthesizing new analogs by reacting the core PABA structure with different substituted aromatic amines can yield a variety of pyrrolyl benzamide (B126) derivatives. nih.gov
Schiff Base Formation: A common and effective method involves the reaction of the amino group of PABA with various aromatic aldehydes to form Schiff bases. mdpi.comnih.gov This approach has successfully produced compounds with significant biological activities. nih.govresearchgate.net For this compound, this would involve hydrolysis of the existing amide to regenerate the amine, followed by reaction with aldehydes.
Esterification: The carboxylic acid group can be converted into a range of esters through processes like Fischer esterification, which can alter the compound's solubility and cell permeability. researchgate.net
Ring Substitution: Introducing various substituents onto the phenyl rings of the core molecule could modulate its electronic and steric properties, potentially leading to enhanced biological activity.
These synthetic explorations can generate a diverse library of compounds for screening.
Table 1: Potential Classes of this compound Derivatives
| Derivative Class | Synthetic Strategy Precursor | Potential Advantage |
|---|---|---|
| Substituted Amides | Reaction with various amines | Enhanced target binding and specificity |
| Schiff Bases | Reaction with aromatic aldehydes | Broad-spectrum biological activities |
| Esters | Reaction with various alcohols | Improved pharmacokinetic properties |
Exploration of Novel Therapeutic Indications
The PABA scaffold is a component in molecules demonstrating a wide array of therapeutic effects. nih.gov Consequently, this compound and its future derivatives represent a promising area for discovering novel therapeutic applications. Based on the activities observed in chemically related PABA compounds, several disease areas warrant investigation. mdpi.comresearchgate.netnih.gov
Potential therapeutic areas for exploration include:
Anticancer Activity: Simple chemical modifications of PABA have yielded Schiff bases with notable cytotoxicity against cancer cell lines, such as HepG2. mdpi.comnih.gov Future research could screen this compound derivatives against a panel of cancer cells to identify potential anti-neoplastic agents.
Antimicrobial Properties: PABA derivatives have shown potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as antimycobacterial and broad-spectrum antifungal properties. nih.govnih.govresearchgate.net This suggests a strong rationale for evaluating the antimicrobial efficacy of new analogs.
Neurodegenerative Diseases: Certain PABA derivatives have been investigated as inhibitors of cholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov This opens the possibility of developing novel agents for neurodegenerative disorders from the this compound template.
Anti-inflammatory Effects: Anti-inflammatory properties have been observed in compounds derived from PABA, indicating a potential application in treating inflammatory conditions. mdpi.comnih.gov
Advanced Mechanistic Investigations
A critical aspect of translating a chemical compound into a therapeutic agent is understanding its mechanism of action. For this compound and its derivatives, advanced mechanistic studies will be essential to elucidate how they exert their biological effects at a molecular level.
Future mechanistic research should focus on:
Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compounds interact is a primary goal. For instance, if a derivative shows anticholinesterase activity, further studies would be needed to confirm it as the primary target. researchgate.netnih.gov
Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants.
Structural Biology: Crystallizing the compound bound to its protein target can provide atomic-level insights into the binding interactions. The crystal structure of a related compound, 4-[(2-Phenylethyl)amino]benzoic acid, has been solved, demonstrating the feasibility of such approaches. nih.govresearchgate.net
In Silico and Computational Modeling: Molecular docking studies can predict the binding modes of derivatives with their putative targets, helping to rationalize structure-activity relationships and guide the design of more potent analogs. nih.govresearchgate.net
Application of Emerging Technologies in Research
The integration of emerging technologies can significantly accelerate the research and development process for compounds like this compound.
Key technologies and their applications include:
Nanotechnology for Drug Delivery: Many potentially therapeutic compounds are limited by poor solubility or bioavailability. nih.gov Nanoparticle-based drug delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA), can encapsulate the compound, improving its solubility, stability, and circulation time. nih.govnih.gov This technology could be crucial for repurposing derivatives that show high efficacy but poor pharmacokinetic profiles.
High-Throughput Screening (HTS): As libraries of new derivatives are synthesized, HTS platforms can be used to rapidly screen them against a multitude of biological targets, allowing for the efficient identification of lead compounds for various therapeutic indications.
Microwave-Assisted Synthesis: This technology can accelerate the synthesis of new derivatives, such as Pf-DHFR inhibitors developed from PABA, by significantly reducing reaction times compared to conventional heating methods. mdpi.comnih.gov
Gene Editing and Omics: Technologies like CRISPR-Cas9 and various "omics" (genomics, proteomics, metabolomics) can be used in cell-based assays to identify the cellular pathways affected by the compound and to uncover novel mechanisms of action or potential off-target effects.
By systematically applying these future-focused research strategies, the scientific community can thoroughly investigate the therapeutic potential of this compound and its next-generation derivatives, paving the way for potential translational applications.
Q & A
Q. What are the standard synthetic routes for 4-[(Phenylacetyl)amino]benzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves refluxing 4-aminobenzoic acid with phenylacetyl chloride in anhydrous acetone or dichloromethane, using a base (e.g., triethylamine) to scavenge HCl. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane mobile phase), with UV visualization . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (40–60°C). Post-reaction, the crude product is purified via recrystallization (ethanol/water) or column chromatography. Yield improvements (>80%) are achieved by inert atmosphere (N₂) to prevent hydrolysis of the acyl chloride .
Q. How is the purity and structural identity of this compound validated in laboratory settings?
- Methodological Answer : Purity is assessed using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Structural confirmation combines FT-IR (amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H at 2500–3000 cm⁻¹) and ¹H/¹³C NMR. For example, the phenylacetyl moiety exhibits aromatic protons at δ 7.2–7.5 ppm (multiplet), while the benzoic acid proton appears as a singlet at δ 12–13 ppm (DMSO-d₆). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₁₅H₁₃NO₃: 256.0974) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Safety measures include:
- PPE: Nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., acetone, DCM).
- Waste disposal: Segregate acidic waste (carboxylic acid moiety) from organic solvents. Neutralize aqueous waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. Crystals are grown via slow evaporation (methanol/water, 3:1). Data collection uses MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., XtaLAB Synergy R). Space group determination (e.g., monoclinic P2₁/c) and refinement (SHELXL-2018) reveal bond angles and torsion angles. For example, the dihedral angle between the phenylacetyl and benzoic acid groups (observed at ~15° in related compounds) indicates planarity, critical for π-π stacking interactions .
Q. What strategies are employed to analyze contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., enzyme inhibition vs. cellular uptake). Mitigation strategies:
- Cross-validation : Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics).
- Computational docking : Compare ligand poses in target proteins (e.g., AutoDock Vina) to identify steric clashes or unfavorable interactions.
- Metabolite screening : HPLC-MS identifies degradation products (e.g., hydrolysis of the amide bond in serum) that may confound results .
Q. How does enzymatic oxidation impact the metabolic fate of this compound?
- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP199A4) oxidize the phenylacetyl group. In vitro assays involve NADH/O₂-supported systems with LC-MS monitoring. For example, oxidation at the α-carbon generates 4-[[2-(formylamino)acetyl]amino]benzoic acid, confirmed by HRMS ([M+H]⁺ = 300.0952) and ¹H NMR (formyl proton at δ 8.1 ppm). Competitive inhibition studies (e.g., with ketoconazole) validate enzyme specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
